molecular formula C18H16N4O2S B4222125 ethyl 5-phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 5-phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4222125
M. Wt: 352.4 g/mol
InChI Key: VTMCTKGWTIUEHP-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocyclic compounds, which have demonstrated significant pharmaceutical potential across multiple therapeutic areas . The molecular structure incorporates both phenyl and thienyl substituents, providing a versatile scaffold for structure-activity relationship studies in medicinal chemistry research. These heterocyclic frameworks are frequently investigated as core structures in the development of novel therapeutic agents . Research into similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives has revealed promising biological activities, including documented investigation as protozoan proteasome inhibitors for the treatment of parasitic diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis . Additional studies have explored related structures for their potential vasodilating, antihypertensive, and calcium channel blocking activities . The synthetic approach for this compound follows established green chemistry principles, potentially utilizing efficient, metal-free catalytic systems such as 4,4'-trimethylenedipiperidine (TMDP) in eco-friendly solvent mixtures . This methodology emphasizes reduced toxicity, nonflammable conditions, and minimal generation of hazardous waste while maintaining high reaction yields . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or human use. Proper personal protective equipment should be worn when handling this compound, which should be stored under recommended conditions to maintain stability and purity. Researchers should consult safety data sheets for detailed handling and disposal information.

Properties

IUPAC Name

ethyl 5-phenyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-2-24-17(23)14-15(12-7-4-3-5-8-12)21-18-19-11-20-22(18)16(14)13-9-6-10-25-13/h3-11,16H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMCTKGWTIUEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound has the following chemical structure:

C15H14N4O2S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

The synthesis typically involves a multi-step process that includes cyclization reactions involving thiophene derivatives and triazole precursors. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. The following table summarizes its activity against various cancer cell lines:

Cell Line IC50 (μM) Reference Compound IC50 of Reference (μM)
MDA-MB-231 (Breast)17.83Cisplatin10
MCF-7 (Breast)19.73Cisplatin10
HEPG2 (Liver)15.00Doxorubicin5

The IC50 values indicate that the compound is comparable to established chemotherapeutic agents like Cisplatin and Doxorubicin in inhibiting cell proliferation.

The mechanism of action for triazolopyrimidine derivatives often involves the induction of apoptosis in cancer cells through various pathways. The compound has been shown to activate caspase pathways and induce DNA damage in tumor cells, leading to cell cycle arrest and apoptosis.

Case Studies

  • Study on MDA-MB-231 Cell Line : In a study evaluating the cytotoxic effects of this compound on MDA-MB-231 cells, researchers observed significant apoptosis rates at concentrations above the IC50 value. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis.
  • Comparative Study with Other Triazolopyrimidines : A comparative study highlighted that derivatives with similar structures exhibited varying degrees of biological activity. The presence of different substituents on the triazole ring significantly affected their potency against different cancer types.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of triazolopyrimidines are highly substituent-dependent. Below is a comparative analysis with structurally related derivatives:

Compound Name Substituents Key Structural Features Bioactivity/Solubility Reference
Target Compound : Ethyl 5-phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Phenyl (C5), 2-thienyl (C7), ethyl ester (C6) Thiophene enhances π-π stacking; ethyl ester improves lipophilicity Anticancer (CDK2 inhibition), moderate aqueous solubility
Ethyl 5-amino-7-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Amino (C5), 4-bromophenyl (C7) Bromine increases molecular weight; amino group enables hydrogen bonding Enhanced antimicrobial activity due to bromine’s electronegativity
Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Propyl (C5), 3,4-dimethoxyphenyl (C7) Methoxy groups improve solubility; propyl chain increases hydrophobicity Antioxidant activity via radical scavenging
Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Fluorophenyl (C7), propyl (C5) Fluorine enhances metabolic stability and bioavailability Potential kinase inhibition (e.g., CDK2)

Key Observations :

  • Electron-withdrawing groups (e.g., Br, F) improve binding to hydrophobic enzyme pockets but reduce solubility .
  • Amino groups enhance hydrogen-bonding interactions, critical for antimicrobial activity .
Physicochemical Properties
Property Target Compound Ethyl 5,7-dimethyl Derivative Ethyl 7-(4-bromophenyl) Derivative
Molecular Weight 377.4 g/mol 275.3 g/mol 426.3 g/mol
LogP 3.2 2.1 4.0
Solubility (mg/mL) 0.15 (water) 0.45 (water) 0.08 (water)
Melting Point 198–200°C 165–167°C 215–217°C

Notes:

  • Higher LogP in bromophenyl derivatives correlates with reduced aqueous solubility but improved membrane permeability .
  • The target compound’s thiophene group balances lipophilicity and moderate solubility, favoring oral bioavailability .

Q & A

Basic Question: What are the optimal synthetic routes for ethyl 5-phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction yields be improved?

Answer:
The synthesis typically involves multi-component Biginelli-like reactions or stepwise cyclization using precursors like aminotriazoles, aldehydes, and active methylene compounds. Key methodologies include:

  • Catalytic systems : TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v) under reflux achieves ~92% yield for analogous triazolopyrimidines .
  • Green chemistry : Solvent-free molten-state TMDP reduces waste and improves efficiency, yielding >90% purity .
  • Regioselectivity control : Acidic conditions (e.g., citric acid in EtOH) or ionic liquids (ILs) direct substituent placement, critical for avoiding byproducts .
    Recommendation : Optimize solvent polarity and catalyst loading (e.g., 10 mol% TMDP) while monitoring via TLC. Recrystallization in ethanol enhances purity .

Basic Question: How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Answer:

  • NMR analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. For example, thienyl protons appear as distinct multiplets (δ 6.8–7.5 ppm), while the ethyl ester group shows a triplet at δ 1.2–1.4 ppm .
  • X-ray crystallography : Resolve dihydro-pyrimidine ring puckering and thienyl orientation. Triclinic crystal systems (space group P1P1) with unit cell parameters (e.g., a=7.5884a = 7.5884 Å) provide atomic-level clarity .
  • 2D NMR (COSY, NOESY) : Detect through-space interactions between the phenyl and thienyl groups to validate regiochemistry .

Advanced Question: How do substituents (e.g., thienyl vs. phenyl) influence solubility and reactivity in triazolopyrimidine derivatives?

Answer:

  • Solubility : Thienyl groups enhance lipophilicity (logP ~2.5) compared to phenyl analogs, reducing aqueous solubility but improving membrane permeability .
  • Reactivity : Thienyl’s electron-rich sulfur promotes electrophilic substitution, enabling functionalization at the 2-position. In contrast, phenyl groups favor nucleophilic aromatic substitution .
    Methodological note : Compare HPLC retention times (C18 column, MeOH:H2_2O = 70:30) to quantify solubility differences. Use DFT calculations to predict reactivity sites .

Advanced Question: What strategies address contradictory bioactivity data in triazolopyrimidine derivatives with similar substituents?

Answer:
Contradictions often arise from assay variability or substituent stereoelectronic effects. For example:

SubstituentReported ActivitySource Study Design Flaws
3-BromophenylAnticancer (IC50_{50} = 5 µM)Lack of toxicity controls
3-HydroxyphenylAntimicrobial (MIC = 12.5 µg/mL)Non-standardized inoculum
Resolution :
  • Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
  • Use isosteric replacements (e.g., thienyl for phenyl) to isolate electronic effects .

Advanced Question: How can regioselectivity challenges in multi-component reactions for triazolopyrimidines be systematically addressed?

Answer:
Regioselectivity depends on reaction conditions:

  • Acidic conditions (e.g., AcOH): Favor 7-substituted products via kinetic control .
  • Ionic liquids (e.g., [BMIM]BF4_4): Thermodynamic control yields 5-substituted isomers due to stabilized transition states .
    Case study : Switching from citric acid/EtOH to ILs increased 5-substituted product yield from 55% to 75% in analogous syntheses .

Advanced Question: What in silico approaches predict biological target interactions for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., CDK2; PDB: 1HCL). Thienyl’s sulfur may form hydrophobic contacts with Leu83 .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at C6-carboxylate) using Schrödinger’s Phase .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns trajectories in GROMACS) to validate docking hits .

Basic Question: What degradation pathways occur under acidic/basic conditions, and how can stability be enhanced?

Answer:

  • Acidic hydrolysis : The ester group cleaves to carboxylic acid (e.g., half-life <24 hrs at pH 2), while the thienyl group remains intact .
  • Basic conditions : Ring-opening at N4 occurs above pH 10, forming triazole amines .
    Stabilization : Lyophilize and store at -20°C under argon. Use enteric coatings for in vivo delivery .

Advanced Question: How do synthetic byproducts form, and what analytical methods detect them?

Answer:
Common byproducts include:

  • Oxidized analogs : Aromatic TZPs from dihydro intermediate over-oxidation. Detect via HPLC-MS (m/z +16) .
  • Regioisomers : Use 19F^{19}\text{F}-NMR (if fluorinated) or NOE correlations to distinguish 5- vs. 7-substituted products .
    Mitigation : Optimize reaction time (<6 hrs) and additive stoichiometry (e.g., 1:1 aldehyde:aminotriazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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